2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid (R-138727), also known as the prasugrel active metabolite, is a crucial compound in scientific research due to its potent antiplatelet activity. R-138727 is the active metabolite of the prodrug prasugrel, a thienopyridine antiplatelet agent. [, , , ] R-138727 itself is not found naturally and must be synthesized from prasugrel. [, ] It plays a vital role in research exploring platelet function, inflammation, and the development of new antithrombotic therapies. [, , , , ]
Prasugrel metabolite, specifically known as R-138727, is the active metabolite of prasugrel, a thienopyridine derivative used as an antiplatelet medication. Prasugrel is primarily prescribed for the prevention of thrombotic cardiovascular events in patients with acute coronary syndrome undergoing percutaneous coronary intervention. The metabolite R-138727 is essential for the drug's pharmacological activity, as it irreversibly inhibits the P2Y12 receptor on platelets, thereby reducing platelet aggregation.
Prasugrel is synthesized from its parent compound through metabolic processes in the liver, primarily involving cytochrome P450 enzymes. The active metabolite is formed via a series of enzymatic reactions that convert prasugrel into its more active form, which is then responsible for its therapeutic effects.
Prasugrel metabolite falls under the classification of antiplatelet agents and is categorized as a thienopyridine derivative. It plays a critical role in cardiovascular pharmacotherapy, particularly in managing conditions such as acute coronary syndrome.
The synthesis of prasugrel metabolite R-138727 can be achieved through various biocatalytic methods. Recent studies have highlighted the use of porcine liver esterase and fungal peroxygenases to facilitate the conversion of prasugrel into its active form.
The synthesis typically requires careful control of pH and temperature, along with specific concentrations of substrates and enzymes to optimize yield and purity. The isolation of metabolites is achieved through liquid-liquid extraction and chromatographic techniques.
The molecular formula for prasugrel metabolite R-138727 is , with a molecular weight of approximately 331.40 g/mol. The structure features a thiol group essential for its bioactivity, along with several stereoisomers that influence its pharmacodynamic properties.
Prasugrel metabolite undergoes several chemical reactions during its synthesis and metabolic conversion:
The reaction conditions must be optimized for factors such as temperature, pH, and substrate concentration to achieve maximum conversion rates while minimizing side reactions.
The mechanism by which prasugrel metabolite exerts its antiplatelet effects involves:
Studies indicate that a significant proportion (up to 84%) of R-138727 exists as specific stereoisomers that contribute variably to its potency .
Prasugrel metabolite has significant applications in:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: